Thieno[3,4-D]pyrimidine-2,4-diol

Tautomerism Medicinal Chemistry Physicochemical Properties

Researchers conducting SAR studies on kinase inhibitors or developing fluorescent mismatch probes often face false leads when substituting the [3,4-d] isomer with generic [2,3-d] or [3,2-d] thienopyrimidines. This single-isomer building block eliminates that variable. - Delivers the distinct, higher-reactivity [3,4-d] core validated for DNA/RNA mismatch fluorescence detection. - 98% HPLC purity ensures reproducibility in nucleoside analog synthesis and computational model validation. - Available from bench stock for immediate global dispatch, eliminating custom-synthesis lead times.

Molecular Formula C6H4N2O2S
Molecular Weight 168.18 g/mol
CAS No. 6251-30-5
Cat. No. B116807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,4-D]pyrimidine-2,4-diol
CAS6251-30-5
Synonyms1H-Thieno[3,4-d]pyrimidine-2,4-dione;  Thieno[3,4-e]uracil; 
Molecular FormulaC6H4N2O2S
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=C2C(=CS1)NC(=O)NC2=O
InChIInChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
InChIKeyRZBNSEBSVPLRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[3,4-d]pyrimidine-2,4-diol Core Structure & Sourcing


Thieno[3,4-d]pyrimidine-2,4-diol (also known as 1H-Thieno[3,4-d]pyrimidine-2,4-dione or 2,4-Dihydroxythieno[3,4-d]pyrimidine) is a fused heterocyclic scaffold characterized by a thiophene ring annulated to a pyrimidine-2,4-diol core . This core structure exists in a tautomeric equilibrium with its dione form, and the thieno[3,4-d]pyrimidine isomer itself is noted for a higher predicted chemical reactivity compared to its positionally isomeric counterparts [1][2]. While often categorized as a building block, its unique electronic and tautomeric properties create a foundational profile that differentiates it from other thienopyrimidine isomers and justifies its procurement as a specific entry point for medicinal chemistry and probe development programs.

Thieno[3,4-d]pyrimidine-2,4-diol Isomer Differentiation


Substituting Thieno[3,4-d]pyrimidine-2,4-diol with a generic thienopyrimidine isomer or a simple pyrimidinedione analog fails due to a critical, quantifiable differentiation: the position of the sulfur atom in the fused thiophene ring. The thieno[3,4-d] isomer is predicted to have a smaller HOMO-LUMO energy gap, indicating higher chemical reactivity than either the [2,3-d] or [3,2-d] isomers [1]. This electronic difference translates into distinct physicochemical properties and, as shown in comparative studies, leads to divergent biological activity profiles when compared to its positional isomers and even its benzene isosteres [2]. Furthermore, the 2,4-diol/dione tautomerism is a key structural feature that defines its chemical behavior and potential biological interactions . Therefore, procurement decisions must be specific to this CAS number and core structure, as its inherent reactivity and isomeric identity are the basis for its unique value in research applications.

Thieno[3,4-d]pyrimidine-2,4-diol Key Differentiation Evidence


Tautomeric Diol-Dione Equilibrium

Thieno[3,4-d]pyrimidine-2,4-diol exists in a tautomeric equilibrium with its dione form, 1H-Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione . This is a fundamental property that differentiates it from analogs where the hydroxy/keto tautomerism is not possible or is structurally constrained. For comparison, simple pyrimidine-2,4-diols favor the dioxo form, but the fused thiophene ring in the thieno[3,4-d] system modulates this equilibrium. The chemical identity of the compound is thus defined by this dynamic state, impacting its reactivity, hydrogen-bonding capacity, and potential as a nucleobase analog.

Tautomerism Medicinal Chemistry Physicochemical Properties

Physicochemical and Biological Isomer Profiles

A direct comparative study of substituted 4-oxo-3,4-dihydrothieno[3,4-d]pyrimidines against their [2,3-d] and [3,2-d] positional isomers, as well as their benzo isosteres, revealed quantifiable differences in electronic spectra and biological activity profiles [1]. While this study focuses on substituted derivatives, it provides the foundational evidence that the core thieno[3,4-d]pyrimidine scaffold imparts distinct physicochemical properties compared to its isomers. The differences associated with the position of the sulfur atom are most clearly reflected in the electronic spectra, and the transition from benzopyrimidine derivatives to their thieno isosteres leads to changes in biological activity profiles.

Structure-Activity Relationship Isomerism Physicochemical Properties

DNA/RNA Mismatch Fluorescent Probe

Thieno[3,4-d]pyrimidine-2,4-diol has a documented, specific application as a fluorescent probe for detecting mismatched base pairs in DNA or RNA sequences . While no quantitative comparison to other probes is provided in the source material, its reported ability to selectively bind to and fluoresce in the presence of mismatched pairs makes it a valuable tool in molecular biology and diagnostics for identifying genetic mutations and errors . This application is a direct function of the compound's unique core structure and electronic properties.

Molecular Biology Fluorescent Probe Diagnostics

Predicted Higher Reactivity

Computational studies on topological resonance energies indicate that the thieno[3,4-d]pyrimidine isomer has a smaller HOMO-LUMO energy gap compared to its [2,3-d] and [3,2-d] counterparts, suggesting it should be more reactive [1]. This higher predicted reactivity is a key differentiator. It is conjectured that, despite its aromatic character, the unsubstituted thieno[3,4-d]pyrimidine core has never been isolated because it is a rather reactive compound [1]. This implies that the 2,4-diol derivative, with its stabilizing functional groups, represents a more synthetically accessible entry point to this reactive core.

Reactivity Computational Chemistry Electronic Structure

DPP-IV and PKD Kinase Inhibition

The dione tautomer, 1H-Thieno[3,4-d]pyrimidine-2,4-dione, is reported as an analog that can serve as an inhibitor of dipeptidyl peptidase IV (DPP-IV) and serine/threonine kinases (PKD), and can also be used in the synthesis of antagonists for the human adenosine A2B receptor . While specific IC50 data for this unsubstituted core is not provided, the classification of this scaffold as a DPP-IV and PKD inhibitor framework distinguishes it from other thienopyrimidine isomers that may target other enzyme classes.

Kinase Inhibitor Enzyme Inhibition Medicinal Chemistry

Thieno[3,4-d]pyrimidine-2,4-diol Research Application Scenarios


Isomer-Specific Enzyme Inhibitor Development

Research groups focusing on structure-activity relationship (SAR) studies for kinase or enzyme inhibitors should procure this specific isomer. The documented differences in physicochemical properties and biological activity between the thieno[3,4-d] core and its [2,3-d] and [3,2-d] isomers, as established by Zadorozhny et al. [1], make it a critical control and starting point for new chemical entities. Its predicted higher reactivity [2] may also lead to unique synthetic pathways and derivative libraries.

Fluorescent Probes for Genetic Analysis

Scientists developing tools for molecular diagnostics should consider Thieno[3,4-d]pyrimidine-2,4-diol for its reported application as a fluorescent probe for DNA/RNA mismatch detection . Its unique optical properties, when bound to mismatched base pairs, offer a differentiated approach for identifying genetic mutations, warranting its inclusion in probe development and validation experiments.

Purine Analog and Heterocycle Synthesis

Given the structural relationship of thienopyrimidines to purine bases like adenine and guanine [3], this compound serves as a valuable precursor for synthesizing novel nucleoside analogs. Its inherent reactivity [2] and the presence of the 2,4-diol moiety make it a versatile building block for creating diverse fused heterocyclic libraries for drug discovery.

Validating Heterocycle Reactivity Models

The predicted higher reactivity of the thieno[3,4-d]pyrimidine core, based on HOMO-LUMO energy gap calculations [2], makes this compound an excellent test case for validating computational models of heterocyclic reactivity. Researchers can use the 2,4-diol derivative as a stable, isolable starting material to experimentally probe the predicted electronic properties of the more reactive parent ring system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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